molecular formula C19H22N2O3S2 B255240 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B255240
M. Wt: 390.5 g/mol
InChI Key: POPQAPZCYUWEBM-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as Thioflavin T, is a fluorescent compound that is widely used in scientific research. It is a derivative of thiazolidine and is known for its ability to bind to amyloid fibrils and other protein aggregates.

Mechanism of Action

3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T binds to amyloid fibrils and other protein aggregates through hydrophobic interactions and hydrogen bonding. This compound T has a flat planar structure that allows it to insert between the β-sheets of amyloid fibrils and other protein aggregates. This compound T also has a high quantum yield and a long fluorescence lifetime, which allows it to be used for fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects:
This compound T has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is widely used in vitro and in vivo.

Advantages and Limitations for Lab Experiments

3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T has several advantages for lab experiments. It is a highly sensitive and specific probe for amyloid fibrils and other protein aggregates. This compound T is also easy to use and can be used for fluorescence microscopy and spectroscopy. However, this compound T has some limitations. It can only detect amyloid fibrils and other protein aggregates that have a β-sheet structure. This compound T can also bind to non-specific proteins and lipids, which can interfere with the detection of amyloid fibrils.

Future Directions

3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T has several potential future directions. It can be used to study the mechanism of action of drugs that target protein aggregation and amyloid fibrils. This compound T can also be used to study the structure and function of amyloid fibrils and other protein aggregates. This compound T can also be used to develop new diagnostic and therapeutic tools for neurodegenerative diseases. Finally, this compound T can be modified to improve its sensitivity and specificity for amyloid fibrils and other protein aggregates.

Synthesis Methods

3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T can be synthesized by reacting 2-hydroxybenzaldehyde with 2-aminobenzenethiol to form 2-(2-hydroxyphenyl)benzothiazole. This compound is then reacted with ethyl acetoacetate and 1-azepanone to produce 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Finally, this compound is treated with methoxybenzaldehyde to produce this compound T.

Scientific Research Applications

3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T is widely used in scientific research to study protein aggregation and amyloid fibrils. It is used to detect and quantify amyloid fibrils in vitro and in vivo. This compound T is also used to study the mechanism of action of drugs that target protein aggregation and amyloid fibrils. This compound T has been used to study Alzheimer's disease, Parkinson's disease, Huntington's disease, and other neurodegenerative diseases.

properties

Molecular Formula

C19H22N2O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N2O3S2/c1-24-15-8-6-7-14(11-15)12-16-18(23)21(19(25)26-16)13-17(22)20-9-4-2-3-5-10-20/h6-8,11-12H,2-5,9-10,13H2,1H3/b16-12-

InChI Key

POPQAPZCYUWEBM-VBKFSLOCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCCCCC3

SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCCCC3

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.